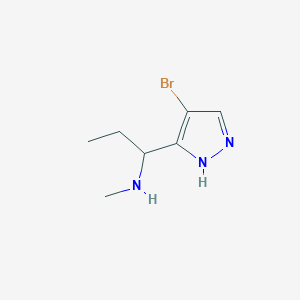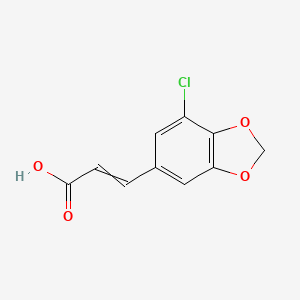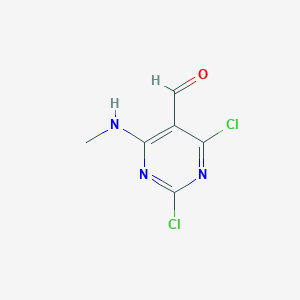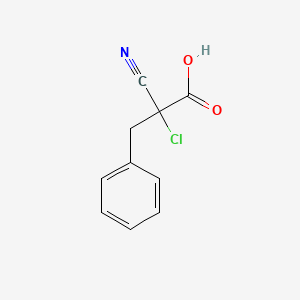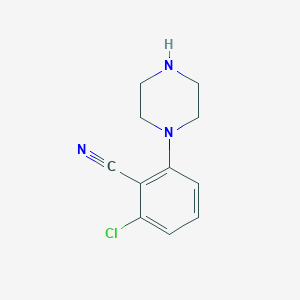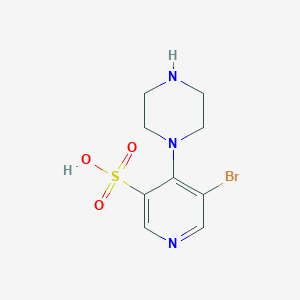
5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid is a chemical compound with the molecular formula C9H12BrN3O3S and a molecular weight of 322.18 g/mol . This compound features a bromine atom, a piperazine ring, and a pyridine ring with a sulfonic acid group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid typically involves the bromination of 4-(piperazin-1-yl)pyridine-3-sulfonic acid. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature and time conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signal transduction or metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyridine-3-boronic acid: Similar in structure but with a boronic acid group instead of a piperazine ring.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Contains a boronic acid ester and a Boc-protected piperazine ring.
Uniqueness
5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid is unique due to the presence of both a bromine atom and a sulfonic acid group, which confer distinct reactivity and solubility properties. This combination of functional groups makes it a valuable intermediate in various chemical syntheses and applications .
Eigenschaften
Molekularformel |
C9H12BrN3O3S |
|---|---|
Molekulargewicht |
322.18 g/mol |
IUPAC-Name |
5-bromo-4-piperazin-1-ylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H12BrN3O3S/c10-7-5-12-6-8(17(14,15)16)9(7)13-3-1-11-2-4-13/h5-6,11H,1-4H2,(H,14,15,16) |
InChI-Schlüssel |
UYYHQWATYXIOPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C(C=NC=C2S(=O)(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



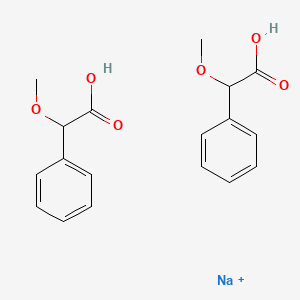

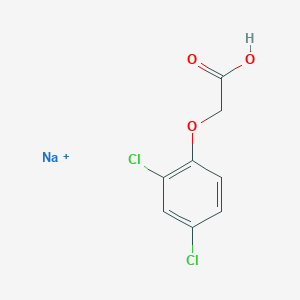
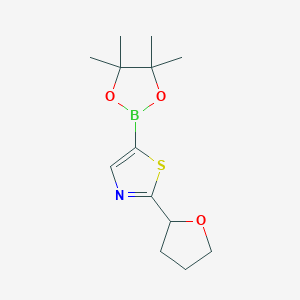


![(7-Oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060511.png)
